
2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two decyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of decylthiol with 2,5-dichloro-1,3,4-thiadiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
2,5-Dichloro-1,3,4-thiadiazole+2Decylthiol→this compound+2HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s disulfide bonds make it useful in studying redox biology and protein folding.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is primarily related to its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then interact with various molecular targets. This redox activity can influence biological pathways, such as those involved in oxidative stress and protein folding.
Comparison with Similar Compounds
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Bis(hydroxymethyl)furan
- 2,5-Furandicarboxylic acid
Comparison: 2,5-Bis(decyldisulfanyl)-1,3,4-thiadiazole is unique due to its disulfide bonds and thiadiazole ring structure. Unlike other similar compounds, it has specific redox properties that make it valuable in studying redox biology and developing materials with unique properties.
Properties
CAS No. |
88433-75-4 |
|---|---|
Molecular Formula |
C22H42N2S5 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
2,5-bis(decyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H42N2S5/c1-3-5-7-9-11-13-15-17-19-25-28-21-23-24-22(27-21)29-26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
LXYJYMPEKGBBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
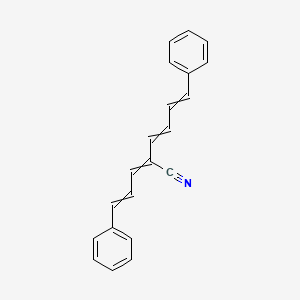
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
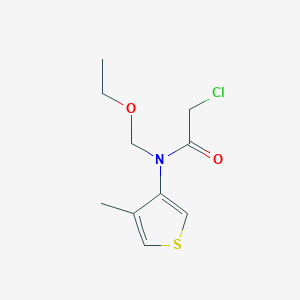
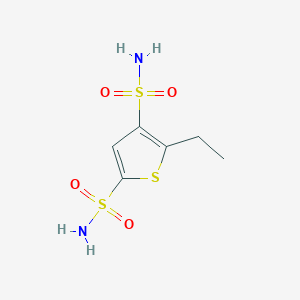
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
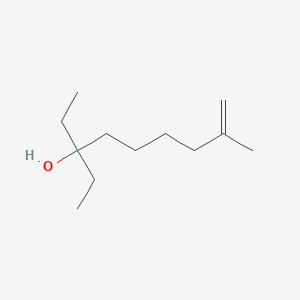
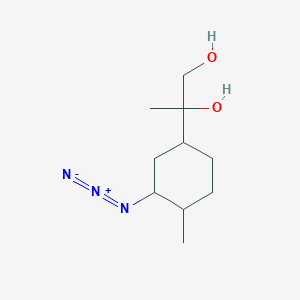
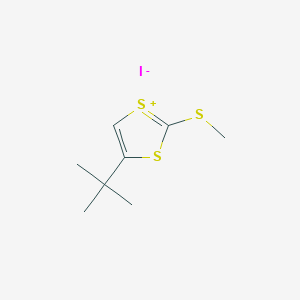
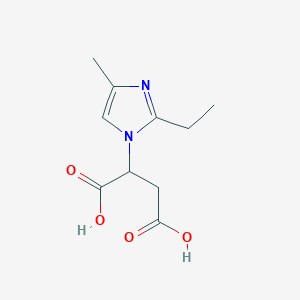
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
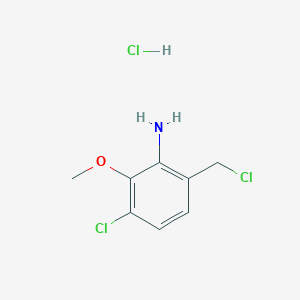
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
